molecular formula C22H13Cl2N3O5S B11643832 (5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11643832
M. Wt: 502.3 g/mol
InChI Key: RGNWORZEITWCEX-GDNBJRDFSA-N
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Description

(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a nitrophenyl-furan moiety, and a thioxodihydropyrimidine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzaldehyde, 2-methyl-4-nitrophenylfuran, and thiourea. The synthetic route may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with thiourea to form an intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the thioxodihydropyrimidine core.

    Aldol Condensation: The final step involves an aldol condensation reaction with 2-methyl-4-nitrophenylfuran to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxodihydropyrimidine derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components and induce cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H13Cl2N3O5S

Molecular Weight

502.3 g/mol

IUPAC Name

(5Z)-1-(2,3-dichlorophenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H13Cl2N3O5S/c1-11-9-12(27(30)31)5-7-14(11)18-8-6-13(32-18)10-15-20(28)25-22(33)26(21(15)29)17-4-2-3-16(23)19(17)24/h2-10H,1H3,(H,25,28,33)/b15-10-

InChI Key

RGNWORZEITWCEX-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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